Partial Agonism at IP Receptors: Taprostene Achieves Only 15–45% of the Maximal Relaxation Produced by Cicaprost and AFP-07
Taprostene sodium is a partial agonist at prostanoid IP receptors, in contrast to the full agonist cicaprost (the standard IP reference agonist). In the presence of the EP4 receptor antagonist AH 23848, taprostene (3 μM) induced only 45% relaxation of phenylephrine-contracted guinea-pig saphenous vein rings, whereas cicaprost and AFP-07 produce essentially complete (>95%) relaxation in the same preparation [1]. Taprostene displaced the log concentration-response curves of AFP-07, TEI-9063, and cicaprost to the right, parallel to their predicted addition curves, confirming competitive partial agonist behavior [1]. On rat tail artery (phenylephrine tone), 3 μM taprostene achieved only 20% relaxation, and on mouse aorta (phenylephrine + sulprostone tone) only 15% relaxation, selectively opposing full IP agonists [1]. These sub-maximal responses establish taprostene as the only well-characterized prostacyclin analog with robust, reproducible partial agonism across multiple species and vascular beds, making it uniquely suited for IP receptor occupancy-response studies and as a screening tool for putative IP antagonists [2].
| Evidence Dimension | Maximum relaxation (% of phenylephrine-induced tone) at IP receptors in vascular smooth muscle |
|---|---|
| Target Compound Data | Taprostene (3 μM): 45% relaxation (guinea-pig saphenous vein), 20% (rat tail artery), 15% (mouse aorta) [all in presence of EP4 blockade or EP3 tone suppression] |
| Comparator Or Baseline | Cicaprost: >95% maximum relaxation across all three preparations; AFP-07: >95% maximum relaxation |
| Quantified Difference | Taprostene achieves only 15–45% of the maximal relaxation of cicaprost; taprostene right-shifts cicaprost curves (competitive antagonism of full agonist response) |
| Conditions | Guinea-pig saphenous vein rings precontracted with phenylephrine (3 μM) + AH 23848 (30 μM EP4 antagonist); rat tail artery (phenylephrine); mouse aorta (phenylephrine + 30 nM sulprostone EP3 agonist) |
Why This Matters
A partial agonist with well-characterized sub-maximal efficacy is essential for IP receptor calibration studies, antagonist screening, and experiments where full receptor activation would obscure the detection of modulatory pharmacology—cicaprost or iloprost cannot serve this function.
- [1] Chan KM, Jones RL. Partial agonism of taprostene at prostanoid IP receptors in vascular preparations from guinea-pig, rat, and mouse. J Cardiovasc Pharmacol. 2004;43(6):795-807. doi:10.1097/00005344-200406000-00009 View Source
- [2] Jones RL, Chan K. Distinction between relaxations induced via prostanoid EP4 and IP1 receptors in pig and rabbit blood vessels. Br J Pharmacol. 2001;134(2):313-324. doi:10.1038/sj.bjp.0704252 View Source
